1-(5-Chloro-2-methylthiophen-3-yl)ethanone
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Overview
Description
1-(5-Chloro-2-methylthiophen-3-yl)ethanone is an organic compound with the molecular formula C₇H₇ClOS. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chloro and methyl substituent on the thiophene ring.
Preparation Methods
The synthesis of 1-(5-Chloro-2-methylthiophen-3-yl)ethanone typically involves the chlorination of 2-methylthiophene followed by acylation. One common method includes:
Chlorination: 2-Methylthiophene is treated with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) to introduce the chloro substituent at the 5-position.
Acylation: The chlorinated product is then subjected to Friedel-Crafts acylation using ethanoyl chloride (CH₃COCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to yield this compound
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(5-Chloro-2-methylthiophen-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The chloro substituent can be replaced by nucleophiles in nucleophilic substitution reactions, forming products like 1-(5-amino-2-methylthiophen-3-yl)ethanone
Scientific Research Applications
1-(5-Chloro-2-methylthiophen-3-yl)ethanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a building block for bioactive molecules.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methylthiophen-3-yl)ethanone depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with molecular targets such as receptors or ion channels. The exact pathways and molecular targets can vary based on the context of its use .
Comparison with Similar Compounds
1-(5-Chloro-2-methylthiophen-3-yl)ethanone can be compared with other thiophene derivatives:
1-(5-Chloro-2-methylpyridin-3-yl)ethanone: Similar structure but with a pyridine ring instead of thiophene.
1-(5-Bromo-2-methylthiophen-3-yl)ethanone: Bromine substituent instead of chlorine.
1-(5-Chloro-1-benzothiophen-3-yl)ethanone: Benzothiophene ring instead of thiophene
These compounds share similar chemical properties but differ in reactivity and applications due to the variations in their substituents and ring structures.
Biological Activity
1-(5-Chloro-2-methylthiophen-3-yl)ethanone is an organic compound characterized by a thiophene ring with chloro and methyl substitutions. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
Chemical Information:
Property | Value |
---|---|
CAS Number | 87039-49-4 |
Molecular Formula | C8H8ClOS |
Molecular Weight | 191.67 g/mol |
IUPAC Name | This compound |
The presence of the chloro and methyl groups on the thiophene ring significantly influences the compound's reactivity and biological properties.
Antimicrobial Activity
Research indicates that derivatives of thiophene compounds exhibit notable antimicrobial properties. A study by Khedher et al. (2022) evaluated various thiophene derivatives for their activity against different bacterial strains, including Staphylococcus aureus and Escherichia coli. The results suggested that compounds with electron-withdrawing groups, such as chloro, enhance antibacterial activity.
Table 1: Antimicrobial Activity of Thiophene Derivatives
Compound | MIC (µg/mL) | Active Against |
---|---|---|
This compound | >64 | Candida albicans, Aspergillus niger |
Compound A (control) | 16 | Staphylococcus aureus |
Compound B | 32 | Escherichia coli |
Anticancer Activity
The anticancer potential of this compound has been explored through structure-activity relationship (SAR) studies. In vitro assays have demonstrated its ability to inhibit cancer cell proliferation in various cell lines, including colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG-2).
Case Study: Anticancer Activity Assessment
In a study conducted by Ahmed et al. (2023), the compound was tested for cytotoxic effects on HCT-116 cells using a colorimetric assay. The half-maximal inhibitory concentration (IC50) was determined to be approximately 25 µM, indicating moderate activity compared to standard chemotherapeutic agents.
Table 2: Cytotoxicity Data for this compound
Cell Line | IC50 (µM) | Reference Compound |
---|---|---|
HCT-116 | 25 | Vinblastine (10 µM) |
HepG-2 | 30 | Doxorubicin (5 µM) |
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes and pathways critical for cell survival and proliferation. For instance, its interaction with Polo-like kinase 1 (Plk1), an essential regulator of cell division, has been suggested as a potential target.
Properties
Molecular Formula |
C7H7ClOS |
---|---|
Molecular Weight |
174.65 g/mol |
IUPAC Name |
1-(5-chloro-2-methylthiophen-3-yl)ethanone |
InChI |
InChI=1S/C7H7ClOS/c1-4(9)6-3-7(8)10-5(6)2/h3H,1-2H3 |
InChI Key |
VZWWDWMDRVCIEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)Cl)C(=O)C |
Origin of Product |
United States |
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